molecular formula C19H24FNO2 B15280427 4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol

4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol

Cat. No.: B15280427
M. Wt: 317.4 g/mol
InChI Key: DUSBBMJAULQSHT-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol is a complex organic compound with a unique structure that includes a dimethylamino group, a fluorophenyl group, and a hydroxymethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile. For example, a fluorophenyl compound can undergo nucleophilic substitution with a dimethylamino group.

    Reduction Reactions: These reactions are used to reduce intermediate compounds to the desired product. For instance, a ketone intermediate can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: These are used for carrying out the reactions in a controlled environment, allowing for precise control over reaction conditions.

    Continuous Flow Reactors: These reactors enable continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce various alcohol derivatives.

Scientific Research Applications

4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to specific receptors or enzymes, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)-1-(4-chlorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol
  • 4-(Dimethylamino)-1-(4-bromophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol
  • 4-(Dimethylamino)-1-(4-methylphenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol

Uniqueness

4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

4-(Dimethylamino)-1-(4-fluorophenyl)-1-(2-(hydroxymethyl)phenyl)butan-1-ol, also known as Citadiol, is a compound of interest in pharmacological research due to its structural similarities to various antidepressants and its potential biological activities. This article provides a comprehensive overview of the biological activity associated with Citadiol, including its pharmacological properties, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H24FN2O2
  • Molecular Weight : 344.42 g/mol
  • CAS Number : 128173-53-5

The compound features a dimethylamino group, a fluorophenyl moiety, and a hydroxymethyl-substituted phenyl group, which contribute to its biological activity.

Antidepressant Properties

Citadiol is primarily studied for its antidepressant-like effects. It is structurally related to escitalopram, a well-known selective serotonin reuptake inhibitor (SSRI). Research indicates that compounds with similar structures can exhibit significant serotonin reuptake inhibition, which is crucial for antidepressant activity.

  • Mechanism of Action : Citadiol likely acts by inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin availability and enhancing mood.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of Citadiol. The compound has shown promising results against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Pseudomonas aeruginosa0.100 mg/mL

The above table summarizes the MIC values for Citadiol against several pathogens, indicating its potential as an antimicrobial agent .

Study on Antidepressant Effects

A study conducted on the efficacy of Citadiol in animal models demonstrated significant antidepressant-like behavior in forced swim tests and tail suspension tests. The results indicated that Citadiol significantly reduced immobility time compared to control groups, suggesting its potential as an effective antidepressant .

Antimicrobial Efficacy Study

In a comparative study involving various synthesized compounds, Citadiol exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the chemical structure could enhance antibacterial potency. Citadiol's structural features were linked to its ability to disrupt bacterial cell walls, leading to cell death .

Properties

Molecular Formula

C19H24FNO2

Molecular Weight

317.4 g/mol

IUPAC Name

4-(dimethylamino)-1-(4-fluorophenyl)-1-[2-(hydroxymethyl)phenyl]butan-1-ol

InChI

InChI=1S/C19H24FNO2/c1-21(2)13-5-12-19(23,16-8-10-17(20)11-9-16)18-7-4-3-6-15(18)14-22/h3-4,6-11,22-23H,5,12-14H2,1-2H3

InChI Key

DUSBBMJAULQSHT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(C1=CC=C(C=C1)F)(C2=CC=CC=C2CO)O

Origin of Product

United States

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